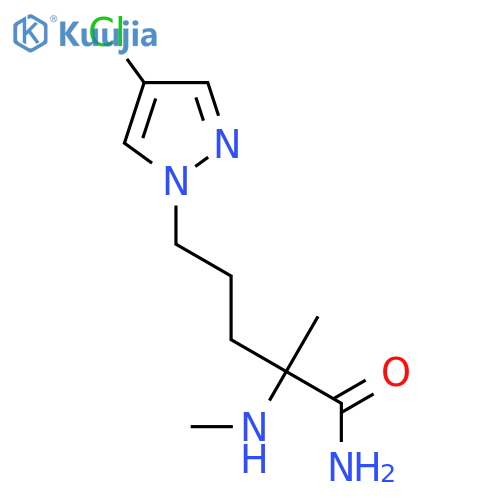Cas no 1248939-50-5 (5-(4-Chloro-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanamide)

1248939-50-5 structure
商品名:5-(4-Chloro-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanamide
5-(4-Chloro-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanamide 化学的及び物理的性質
名前と識別子
-
- 5-(4-Chloro-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanamide
- AKOS011196912
- EN300-1139953
- 1248939-50-5
- CS-0292632
- 1H-Pyrazole-1-pentanamide, 4-chloro-α-methyl-α-(methylamino)-
-
- インチ: 1S/C10H17ClN4O/c1-10(13-2,9(12)16)4-3-5-15-7-8(11)6-14-15/h6-7,13H,3-5H2,1-2H3,(H2,12,16)
- InChIKey: HMYCJRLOZCMEHN-UHFFFAOYSA-N
- ほほえんだ: ClC1C=NN(C=1)CCCC(C(N)=O)(C)NC
計算された属性
- せいみつぶんしりょう: 244.1090889g/mol
- どういたいしつりょう: 244.1090889g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 6
- 複雑さ: 251
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.2
- トポロジー分子極性表面積: 72.9Ų
じっけんとくせい
- 密度みつど: 1.27±0.1 g/cm3(Predicted)
- ふってん: 434.8±45.0 °C(Predicted)
- 酸性度係数(pKa): 16.08±0.50(Predicted)
5-(4-Chloro-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1139953-0.1g |
5-(4-chloro-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanamide |
1248939-50-5 | 95% | 0.1g |
$930.0 | 2023-10-26 | |
| Enamine | EN300-1139953-10.0g |
5-(4-chloro-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanamide |
1248939-50-5 | 10g |
$5405.0 | 2023-05-26 | ||
| Enamine | EN300-1139953-0.25g |
5-(4-chloro-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanamide |
1248939-50-5 | 95% | 0.25g |
$972.0 | 2023-10-26 | |
| Enamine | EN300-1139953-5g |
5-(4-chloro-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanamide |
1248939-50-5 | 95% | 5g |
$3065.0 | 2023-10-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1363302-250mg |
5-(4-Chloro-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanamide |
1248939-50-5 | 98% | 250mg |
¥9860.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1363302-5g |
5-(4-Chloro-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanamide |
1248939-50-5 | 98% | 5g |
¥26091.00 | 2024-08-09 | |
| Enamine | EN300-1139953-0.5g |
5-(4-chloro-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanamide |
1248939-50-5 | 95% | 0.5g |
$1014.0 | 2023-10-26 | |
| Enamine | EN300-1139953-2.5g |
5-(4-chloro-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanamide |
1248939-50-5 | 95% | 2.5g |
$2071.0 | 2023-10-26 | |
| Enamine | EN300-1139953-5.0g |
5-(4-chloro-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanamide |
1248939-50-5 | 5g |
$3645.0 | 2023-05-26 | ||
| Enamine | EN300-1139953-10g |
5-(4-chloro-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanamide |
1248939-50-5 | 95% | 10g |
$4545.0 | 2023-10-26 |
5-(4-Chloro-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanamide 関連文献
-
Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446
-
Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622
-
Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278
1248939-50-5 (5-(4-Chloro-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanamide) 関連製品
- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)
- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)
- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)
- 307-59-5(perfluorododecane)
- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)
- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)
- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)
- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)
- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)
- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)
推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬
